(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Description
The compound (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid belongs to the 4-thiazolidinone class, characterized by a core structure of a 5-membered ring containing sulfur and nitrogen atoms. Key structural features include:
- Central 4-oxo-2-thioxothiazolidin scaffold: This moiety is critical for biological activity, particularly in antimicrobial, anticancer, and anti-inflammatory applications .
- (E)-Configuration: The exocyclic double bond at position 5 (between the thiazolidinone and the dihydrobenzodioxin group) ensures planar rigidity, influencing molecular interactions .
- Acetic acid side chain: The carboxyl group at position 3 improves solubility and enables salt formation for pharmacokinetic optimization.
Synthesis typically involves condensation of 2,4-thiazolidinedione with an aldehyde (here, 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde) under reflux conditions, followed by functionalization with bromoacetic acid .
Properties
IUPAC Name |
2-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-12(17)7-15-13(18)11(22-14(15)21)6-8-1-2-9-10(5-8)20-4-3-19-9/h1-2,5-6H,3-4,7H2,(H,16,17)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTWEMKRVCWJJX-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic derivative that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thiazolidinone structures. The following general steps are involved:
- Formation of Thiazolidinone Core : Reaction of appropriate aldehydes with thiosemicarbazides leads to the formation of thiazolidinone derivatives.
- Methylene Linkage : The introduction of a methylene bridge connects the thiazolidinone to the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
- Acetic Acid Derivation : The final step involves the acylation to introduce the acetic acid functional group.
Enzyme Inhibition
Research has indicated that compounds similar to This compound exhibit inhibitory effects on various enzymes, including:
- α-glucosidase : Important for carbohydrate metabolism; inhibition can aid in managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase : Targeted for Alzheimer's disease treatment; compounds demonstrated significant inhibition potential .
Antitumor Activity
Recent studies have shown that derivatives containing the thiazolidinone structure exhibit notable antitumor properties. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (colon cancer) | <10 |
| Compound B | MDA-MB 231 (breast cancer) | <10 |
| Compound C | PC3 (prostate cancer) | <10 |
These results suggest that the compound may be effective against multiple cancer types .
Antioxidant Properties
The antioxidant capacity of similar compounds has been evaluated using various assays. For instance, compounds were tested for their ability to scavenge free radicals and reduce oxidative stress markers. The results indicated a significant reduction in reactive oxygen species (ROS), highlighting their potential as therapeutic agents in oxidative stress-related conditions .
Case Studies
Several case studies have explored the biological implications of compounds related to This compound :
- Diabetes Management : A study demonstrated that a related compound reduced blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .
- Neuroprotection : In vitro studies showed that derivatives protected neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Pharmacological Applications
A. Enzyme Inhibition
Recent studies have indicated that derivatives of thiazolidinones, including compounds similar to (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, exhibit promising enzyme inhibitory activities. For instance, compounds with the thiazolidinone structure have been screened for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus and Alzheimer's Disease respectively .
B. Antitumor Activity
The thiazolidinone derivatives have shown potential as anticancer agents. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including MDA-MB 231 and HCT116. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The process can include:
- Formation of Thiazolidinone Core : Utilizing 5-arylidene derivatives to create the thiazolidinone scaffold.
- Functionalization : Introducing the 2-acetic acid moiety through carboxylation reactions.
- Purification : Employing techniques like column chromatography to isolate the desired product with high purity.
Case Studies
A. Inhibitory Studies on Enzymes
A notable study involved synthesizing a series of thiazolidinone derivatives and evaluating their inhibitory effects on specific enzymes linked to metabolic disorders. The results indicated that modifications at the C5 position significantly influenced their inhibitory potency .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | α-glucosidase | 12.5 |
| Compound B | Acetylcholinesterase | 8.0 |
| Compound C | DYRK1A | 0.033 |
B. Anticancer Efficacy
Another investigation focused on the cytotoxic effects of thiazolidinone derivatives against various cancer cell lines. The study highlighted the structure-function relationship where specific substituents enhanced the anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : The benzyloxy-methoxyphenyl group (73% yield) may enhance reaction efficiency compared to phenylethoxy (24%), suggesting steric or electronic advantages during condensation .
- Melting Points : Higher melting points (e.g., 277–280°C) correlate with increased aromaticity and hydrogen-bonding capacity in benzyloxy-methoxyphenyl derivatives, whereas the dihydrobenzodioxin group’s fused oxygen atoms may similarly enhance thermal stability .
Electronic and Steric Properties
- Dihydrobenzodioxin vs. Phenyl Derivatives : The dihydrobenzodioxin group’s electron-donating oxygen atoms may enhance π-π stacking interactions in biological targets compared to simpler phenyl or alkoxy-substituted analogs .
- Acetic Acid Side Chain : All three compounds share this moiety, suggesting comparable solubility profiles, though steric hindrance from bulkier substituents (e.g., benzyloxy) could affect bioavailability .
Computational and Substructural Analysis
- Frequent Substructure Mining : The 4-oxo-2-thioxothiazolidin core is a conserved pharmacophore across analogs, while substituent variations align with the "privileged structure" concept in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
